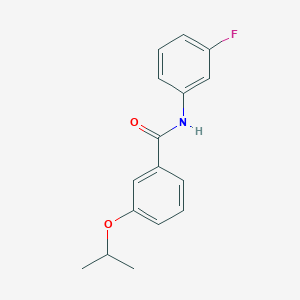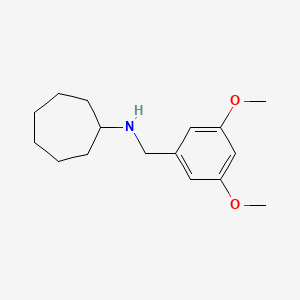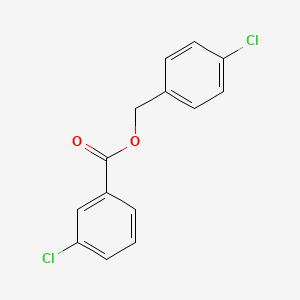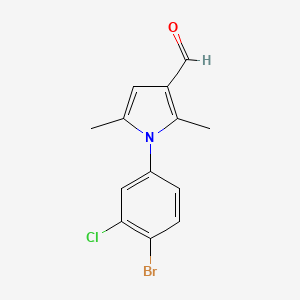![molecular formula C20H16N2O5S B5780670 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid, also known as PSB-0739, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoic acid derivatives and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid involves the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting PRMT5, this compound can prevent the methylation of histones, which leads to the inhibition of gene transcription and ultimately, the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, this compound has also been found to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound has been found to protect neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid is its specificity towards PRMT5, which makes it a promising therapeutic agent for cancer. However, its limited solubility in aqueous solutions and low bioavailability pose significant challenges for its use in clinical settings.
Future Directions
The potential therapeutic applications of 2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid have opened up new avenues for research. Some of the future directions that can be explored include the development of more potent and selective PRMT5 inhibitors, the investigation of the role of this compound in epigenetic regulation, and the exploration of its potential in the treatment of other diseases such as neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of PRMT5, which makes it a specific and targeted therapeutic agent. However, further research is needed to explore its potential in clinical settings and to overcome its limitations.
Synthesis Methods
2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid can be synthesized using a three-step process involving the reaction of 2-hydroxy-5-aminobenzoic acid with phenylsulfonyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and finally, with formaldehyde and ammonium chloride.
Scientific Research Applications
2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid has been primarily studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
5-[[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-18-12-11-15(13-17(18)20(24)25)21-19(14-7-3-1-4-8-14)22-28(26,27)16-9-5-2-6-10-16/h1-13,23H,(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRMLTKKQZPSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)

![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)


![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)